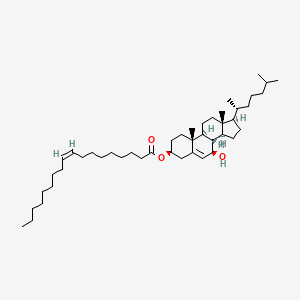![molecular formula C15H17NO5 B584475 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- CAS No. 1346605-23-9](/img/no-structure.png)
4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-” is a chemical substance with a complex structure . It is also known as “(S)-4-乙基-4-羟基-7,8-二氢-1H-吡喃O [3,4-F]吲哚嗪-3,6,10 (4H)-酮” in Chinese and “(4S)-4-Éthyl-4-hydroxy-7,8-dihydro-1H-pyrano [3,4-f]indolizine-3,6,10 (4H)-trione” in French .
Synthesis Analysis
The synthesis of this compound is not straightforward. A practical asymmetric synthesis of a similar compound, “(S) 4-ethyl-7,8-dihydro-4-hydroxy-1 H -pyrano [3,4- f ]indolizine-3,6,10 (4 H)-trione”, a versatile intermediate for the synthesis of camptothecin analogs, was developed . Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH 2) at the 2-position with an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- involves the formation of a spirocyclic oxindole through a multi-step reaction involving various starting materials.", "Starting Materials": ["3-formylindole", "ethyl acetoacetate", "2,2-dimethoxypropane", "p-toluenesulfonic acid", "sodium methoxide", "acetic anhydride", "sodium bicarbonate", "ethanol", "water", "chloroform"], "Reaction": ["Step 1: Condensation of 3-formylindole and ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole", "Step 2: Cyclization of 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one", "Step 3: Treatment of 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one with sodium methoxide in methanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one", "Step 4: Reaction of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one with acetic anhydride in the presence of sodium bicarbonate in ethanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one", "Step 5: Treatment of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one with sodium bicarbonate in water and chloroform to form 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-"] } | |
Numéro CAS |
1346605-23-9 |
Formule moléculaire |
C15H17NO5 |
Poids moléculaire |
296.334 |
Nom IUPAC |
4/'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6/'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3/',10/'-dione |
InChI |
InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2 |
Clé InChI |
XPSBJTPRMIDKGX-ZBJDZAJPSA-N |
SMILES |
CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Synonymes |
(±)-4’-ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




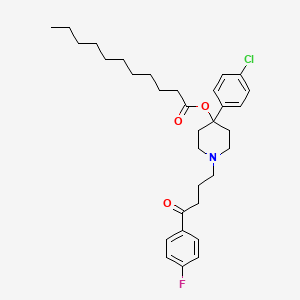
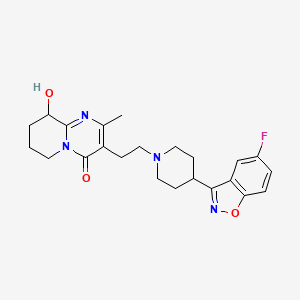
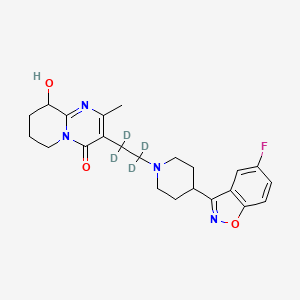

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

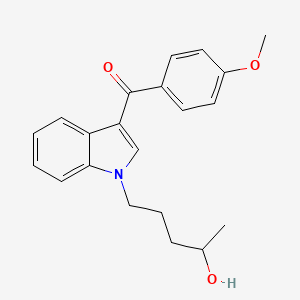
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
